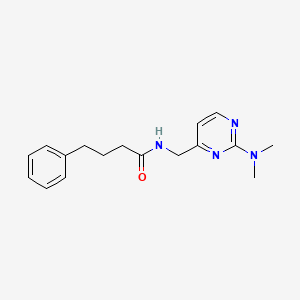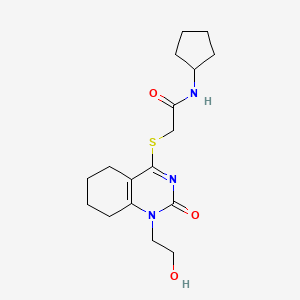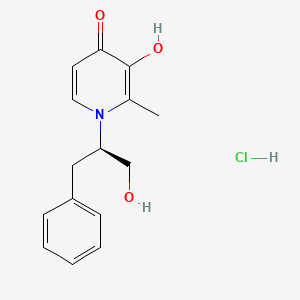
1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-chlorobenzyl)-5-(methylsulfonyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a seven-membered diazepine ring fused to a benzene ring, forming the core benzodiazepine structure. The 4-chlorobenzyl and 5-methylsulfonyl groups would be attached to this core structure .Chemical Reactions Analysis
Benzodiazepines can undergo various reactions, including N-alkylation, acylation, and reduction . The specific reactions that this compound could undergo would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chlorobenzyl and methylsulfonyl groups) would influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemical Properties
- Synthesis of Key Intermediates : A study detailed the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a crucial intermediate for Tianeptine, demonstrating the importance of optimizing conditions for condensation, methylation, hydrogenolysis, and cyclization reactions (Z. Xiu-lan, 2009).
- Atropisomeric and Conformational Analysis : Research on N-sulfonyl-1,5-benzodiazepines revealed insights into their atropisomeric and conformational properties, comparing them to N-benzoyl congeners, which could influence the development of new therapeutic agents (T. Yoneda et al., 2014).
Pharmacological Applications
- Antiproliferative Activity : The antiproliferative activity of 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones was explored, demonstrating the significance of stereochemistry in exerting antiproliferative effects, indicating potential cancer therapy applications (H. Tabata et al., 2019).
- Farnesyltransferase Inhibition for Antitumor Activity : A study on 1,4-benzodiazepine derivatives highlighted their role as farnesyltransferase inhibitors with potent preclinical antitumor activity, underscoring the therapeutic potential against cancer (J. Hunt et al., 2000).
Molecular Docking and Structure-Activity Relationship (SAR)
- Docking Studies of Tetrazole Derivatives : Molecular docking studies of tetrazole derivatives, including those with sulfonyl groups, provided insights into their interaction with the cyclooxygenase-2 enzyme, suggesting potential for developing COX-2 inhibitors (B. J. Al-Hourani et al., 2015).
Chemical Properties and Reactions
- Synthesis of Novel Compounds : Research into the synthesis of novel substituted 1,5-benzothiazepines containing a 1,4-benzodioxane sulfonyl moiety expanded the repertoire of benzodiazepine derivatives, showcasing the diversity of potential applications (Sandhya Chhakra et al., 2019).
Wirkmechanismus
Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The mechanism of action of this specific compound would need to be determined through further study.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-methylsulfonyl-2,3-dihydro-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-11-10-17(21)19(15-4-2-3-5-16(15)20)12-13-6-8-14(18)9-7-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYODSVBPRWMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=O)N(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)




![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2661521.png)
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)

